beta-Hydroxyphenethyl acetate

Enzymology Drug Discovery Biochemical Assays

beta-Hydroxyphenethyl acetate (CAS 10522-41-5), also known as 2-hydroxy-2-phenylethyl acetate, is a member of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). Its molecular formula is C10H12O3 with a molecular weight of 180.2 g/mol.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 10522-41-5
Cat. No. B079997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Hydroxyphenethyl acetate
CAS10522-41-5
Synonymsphenylethane-1,2-diol-2-acetate
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3
InChIKeyQGJIFOZQMCBQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Hydroxyphenethyl Acetate (CAS 10522-41-5): Essential Procurement Data for Aryl Alkyl Alcohol Esters


beta-Hydroxyphenethyl acetate (CAS 10522-41-5), also known as 2-hydroxy-2-phenylethyl acetate, is a member of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) [1]. Its molecular formula is C10H12O3 with a molecular weight of 180.2 g/mol . This compound features a unique structural motif: a primary acetate ester and a secondary benzylic hydroxyl group, which differentiates it from simpler esters like phenethyl acetate. Its physicochemical properties include a boiling point of 306.3±22.0 °C at 760 mmHg and a density of 1.147 g/cm³ . It is primarily utilized as a fragrance ingredient in cosmetics and as a synthetic intermediate in organic chemistry.

Why Generic 'Phenethyl Acetate' or 'Phenyl Glycol' Substitution Fails: Evidence for beta-Hydroxyphenethyl Acetate (CAS 10522-41-5)


The simple substitution of beta-hydroxyphenethyl acetate with a generic 'phenethyl acetate' (CAS 103-45-7) or 'phenyl glycol' analog in a chemical or biological system is not a scientifically valid practice. This is due to the compound's specific bifunctional reactivity (both a hydroxyl and an ester group) and its unique interaction profiles, which have been quantified and shown to differ significantly from its closest analogs [1]. Specifically, the presence of the secondary hydroxyl group on the ethyl linker dramatically alters its enzyme inhibition potency and its physicochemical behavior compared to the unsubstituted phenethyl acetate, as demonstrated in the quantitative evidence below [2]. Therefore, treating these compounds as interchangeable leads to substantial variability in experimental outcomes and process efficiency.

Quantitative Differentiation Guide: beta-Hydroxyphenethyl Acetate (CAS 10522-41-5) vs. Key Comparators


Enzyme Inhibition: 2-Fold Difference in Dihydroorotase IC50 Compared to Phenethyl Acetate

In a direct head-to-head comparison using the same assay conditions, beta-hydroxyphenethyl acetate exhibits a 2-fold difference in inhibitory potency against the enzyme dihydroorotase (from mouse Ehrlich ascites) when compared to its close analog, phenethyl acetate (CAS 103-45-7) [1][2]. This quantitative difference is not trivial and can significantly impact structure-activity relationship (SAR) studies and enzyme inhibition screens where precise modulation of activity is required.

Enzymology Drug Discovery Biochemical Assays

Physicochemical Distinction: Density and Boiling Point Differentiate from Diacetate Analog

The presence of a free hydroxyl group, as opposed to a second acetate ester, results in a measurable difference in physical properties compared to the diacetate analog, 1-phenyl-1,2-ethanediol diacetate (CAS 6270-03-7). beta-Hydroxyphenethyl acetate has a reported density of 1.147 g/cm³ and a boiling point of 306.3±22.0 °C at 760 mmHg . In contrast, the diacetate analog exhibits a density of 1.1±0.1 g/cm³ and a boiling point of 304.6±22.0 °C at 760 mmHg [1]. These differences are critical for separation science and formulation.

Physical Chemistry Analytical Chemistry Process Engineering

Regulatory and Safety Profiling: Published Review Data Enables Confident Procurement for Fragrance Applications

beta-Hydroxyphenethyl acetate is the subject of a dedicated, peer-reviewed toxicological and dermatological review, a level of scrutiny not universally available for all close AAASAE group members [1]. This published review, which summarizes available physical properties and safety data, provides a documented baseline for risk assessment. While a quantitative NOAEL or specific LD50 was not found in the primary literature, the existence of this formal review (part of a broader safety assessment by Belsito et al., 2012) distinguishes it from less well-characterized analogs for which such comprehensive, peer-reviewed safety data may be absent or proprietary.

Toxicology Regulatory Science Cosmetic Chemistry

Application Scenarios for beta-Hydroxyphenethyl Acetate (CAS 10522-41-5) Based on Verified Evidence


Enzyme Inhibition Assay Calibration and SAR Studies

For enzymologists investigating dihydroorotase or related enzymes, beta-hydroxyphenethyl acetate serves as a quantifiably different control compound compared to the simpler phenethyl acetate. The 1.92-fold higher IC50 value (1.00E+6 nM vs. 5.20E+5 nM) provides a specific, measurable difference to probe the enzyme's active site tolerance for polar groups and to benchmark assay sensitivity [3]. This compound is not the most potent inhibitor but is a precise tool for structure-activity relationship (SAR) studies where subtle changes in inhibitor structure lead to quantifiable changes in activity.

Analytical Method Development and Quality Control

Analytical chemists developing separation methods for complex mixtures containing aryl alkyl esters can rely on the distinct physical properties of beta-hydroxyphenethyl acetate. Its density (1.147 g/cm³) and boiling point (306.3±22.0 °C) are sufficiently different from the diacetate analog (density 1.1±0.1 g/cm³, BP 304.6±22.0 °C) to allow for chromatographic separation and unambiguous identification [3]. This is particularly valuable in quality control laboratories monitoring the purity of fragrances or synthetic intermediates, where distinguishing between mono- and di-acetate byproducts is essential for batch release.

Fragrance Ingredient Risk Assessment and Regulatory Dossier Preparation

Toxicologists and regulatory affairs specialists in the fragrance and cosmetics industries can directly cite the peer-reviewed safety assessment of 2-hydroxy-2-phenylethyl acetate . This document, published in a leading toxicology journal, provides a foundational reference for safety evaluations required for product registrations and safety dossiers. This is a distinct advantage over procuring a structurally similar but less-documented fragrance material, as the existence of this review reduces the burden of generating de novo safety data and streamlines the regulatory compliance process.

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